molecular formula C7H3Br2F3O B15386495 1,4-Dibromo-2,5-difluoro-3-(fluoromethoxy)benzene

1,4-Dibromo-2,5-difluoro-3-(fluoromethoxy)benzene

Cat. No.: B15386495
M. Wt: 319.90 g/mol
InChI Key: JLLYRPCYEOJFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibromo-2,5-difluoro-3-(fluoromethoxy)benzene (CID 118802224) is a halogenated aromatic compound with the molecular formula C7H3Br2F3O . It serves as a versatile and sophisticated building block in organic synthesis, particularly valued for the strategic reactivity of its functional groups. The bromine atoms on the aromatic ring act as excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental for constructing complex biaryl structures and molecular architectures . Simultaneously, the fluorine substituents and the fluoromethoxy group can significantly alter the molecule's electronic characteristics, lipophilicity, and metabolic stability . This combination of features makes 1,4-Dibromo-2,5-difluoro-3-(fluoromethoxy)benzene a critical intermediate in advanced research sectors. Its primary applications include use as a precursor in the development of pharmaceutical candidates and agrochemicals, where the introduction of fluorine is known to enhance biological activity and bioavailability . Furthermore, its unique structure contributes to its use in material science, for instance, in the creation of organic electronic materials and liquid crystals, where fluorinated aromatics often impart enhanced thermal stability and desirable electronic properties . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H3Br2F3O

Molecular Weight

319.90 g/mol

IUPAC Name

1,4-dibromo-2,5-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-4(11)5(9)7(6(3)12)13-2-10/h1H,2H2

InChI Key

JLLYRPCYEOJFKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)OCF)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Compound A : 1,4-Dibromo-2,5-bis(alkyloxy)benzene derivatives (e.g., 1,4-dibromo-2,5-bis(octyloxy)benzene)
  • Substituents : Alkyloxy (–OR) groups at positions 2 and 3.
  • Key Differences :
    • The alkyloxy groups in Compound A are less electronegative than the fluorine atoms in the target compound, leading to reduced dipole moments and weaker intermolecular interactions (e.g., C–Br···π vs. F···F or F···Br interactions).
    • Spectral Data : Absorption maxima (λmax) for Compound A derivatives are observed at ~210, 232, and 300–302 nm (π←π and π←n transitions), whereas the fluorinated target compound is expected to exhibit bathochromic shifts due to increased electron-withdrawing effects .
    • Synthesis : Compound A is synthesized via nucleophilic substitution reactions, contrasting with the target compound’s likely fluorination/halogenation pathways involving specialized reagents for introducing fluorine and fluoromethoxy groups .
Compound B : 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4)
  • Substituents : Trifluoromethyl (–CF₃) groups at positions 2 and 4.

Structural and Functional Group Analysis

Property Target Compound Compound A Compound B
Substituents –Br, –F, –OCH₂F –Br, –OR (alkyloxy) –Br, –CF₃
Molecular Weight ~327.9 g/mol (estimated) ~498.97 g/mol (e.g., R = octyl) ~381.9 g/mol
Key Spectral Features Expected bathochromic UV shifts λmax ~300 nm (π*←π transitions) N/A (data unavailable)
Regulatory Status Not listed Unregulated Regulated (≥1% mixtures)

Intermolecular Interactions and Crystal Packing

  • Target Compound : Fluorine atoms and the fluoromethoxy group may engage in F···F, C–F···π, or C–Br···O interactions, influencing crystal packing and thermal stability. These interactions differ from the C–Br···π and C–H···Br contacts observed in Compound A derivatives .
  • Compound B : The –CF₃ groups likely dominate packing via hydrophobic interactions, reducing polarity compared to the target compound.

Environmental and Regulatory Considerations

  • Brominated aromatics are scrutinized for persistence and toxicity.

Q & A

Q. What are the degradation pathways under environmental or biological conditions?

  • Methodology : Simulate hydrolysis (pH 2–12, 37°C) and UV exposure to identify breakdown products (e.g., debromination or defluorination). Use LC-QTOF-MS to track intermediates and propose degradation mechanisms .

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